molecular formula C19H20FN3O3 B5632746 6-fluoro-2-[({(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}amino)methyl]quinolin-4-ol

6-fluoro-2-[({(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}amino)methyl]quinolin-4-ol

Cat. No. B5632746
M. Wt: 357.4 g/mol
InChI Key: JGVVYAFJIONUHK-XIKOKIGWSA-N
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Description

Synthesis Analysis

The synthesis of related quinolin-4-ol derivatives often involves multi-step processes that include cyclization, Michael addition reactions, and the use of specific reagents to introduce fluoro and other substituent groups to the quinoline core. For instance, the synthesis of similar compounds has been achieved through reactions catalyzed by ceric ammonium nitrite (CAN), employing Biginelli reaction principles, and through Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones (Rajanarendar et al., 2010); (Sun et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like single-crystal X-ray diffraction, which reveals details about the stereochemistry and spatial arrangement of the molecule's atoms. The structure is further understood through computational methods to rationalize the activity profiles based on the compound's conformation and electronic properties (Chenard et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve interactions with biological targets, such as antimicrobial and antifungal activities demonstrated by related quinoline derivatives. Their reactivity can also include ring-opening reactions and participation in annulation processes to form complex fused heterocyclic systems, demonstrating the compound's versatility in organic synthesis and medicinal chemistry applications (Poomathi et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the compound's behavior in different environments. For instance, improved solubility in water or PBS buffer systems has been observed for certain fluorine-substituted derivatives, enhancing their applicability in biological contexts (Sun et al., 2019).

properties

IUPAC Name

6-fluoro-2-[[[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]amino]methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-11-4-15(26-23-11)5-12-9-25-10-18(12)21-8-14-7-19(24)16-6-13(20)2-3-17(16)22-14/h2-4,6-7,12,18,21H,5,8-10H2,1H3,(H,22,24)/t12-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVVYAFJIONUHK-XIKOKIGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NCC3=CC(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NCC3=CC(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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